molecular formula C12H11N3O B138362 8-Amino-7-ethoxyisoquinoline-1-carbonitrile CAS No. 138223-19-5

8-Amino-7-ethoxyisoquinoline-1-carbonitrile

Cat. No. B138362
M. Wt: 213.23 g/mol
InChI Key: XURNJZRUIMYXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-7-ethoxyisoquinoline-1-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a heterocyclic organic molecule that contains both an amino group and a cyano group. In

Scientific Research Applications

8-Amino-7-ethoxyisoquinoline-1-carbonitrile has several scientific research applications. One of its most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 8-Amino-7-ethoxyisoquinoline-1-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, such as protein kinases and phosphodiesterases. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

8-Amino-7-ethoxyisoquinoline-1-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 8-Amino-7-ethoxyisoquinoline-1-carbonitrile in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, so caution must be taken when handling and using this compound.

Future Directions

There are several future directions for the research and development of 8-Amino-7-ethoxyisoquinoline-1-carbonitrile. One direction is to further investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the activity of specific enzymes in the body. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

There are several methods for synthesizing 8-Amino-7-ethoxyisoquinoline-1-carbonitrile. One common method involves the reaction of 2-ethoxyaniline with 2-cyanoacetamide in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-ethoxyaniline with malononitrile in the presence of a base such as sodium ethoxide.

properties

CAS RN

138223-19-5

Product Name

8-Amino-7-ethoxyisoquinoline-1-carbonitrile

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

8-amino-7-ethoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-2-16-10-4-3-8-5-6-15-9(7-13)11(8)12(10)14/h3-6H,2,14H2,1H3

InChI Key

XURNJZRUIMYXBY-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C1)C=CN=C2C#N)N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=CN=C2C#N)N

synonyms

1-Isoquinolinecarbonitrile,8-amino-7-ethoxy-(9CI)

Origin of Product

United States

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